![molecular formula C20H32BrNO3 B13821104 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate is a complex organic compound with a unique structure. It is a derivative of tropane alkaloids, which are known for their pharmacological properties. This compound has significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate involves multiple steps. The starting materials typically include tropane derivatives and phenylpropanoic acid. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. The process may involve esterification, reduction, and bromination reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticholinergic agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the target and the context. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A tropane alkaloid with similar pharmacological properties.
Scopolamine: Another tropane derivative with anticholinergic effects.
Hyoscyamine: A compound with similar structure and effects.
Uniqueness
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its combination of functional groups and stereochemistry makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H32BrNO3 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate |
InChI |
InChI=1S/C20H30NO2.BrH.H2O/c1-14(2)21(3)17-9-10-18(21)12-16(11-17)20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16?,17-,18+,19?,21?;; |
InChI-Schlüssel |
NXJPQGFSDZECAL-IJCAWGDGSA-M |
Isomerische SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
Kanonische SMILES |
CC(C)[N+]1(C2CCC1CC(C2)C(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


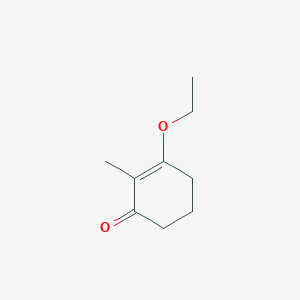
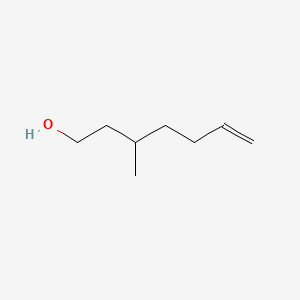
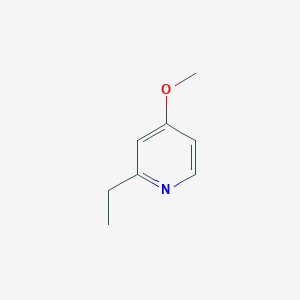

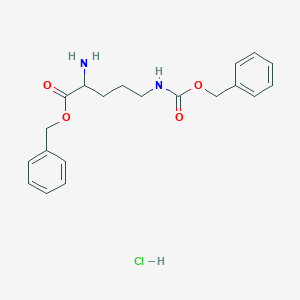
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
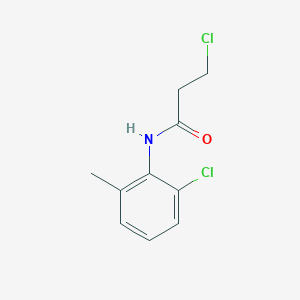
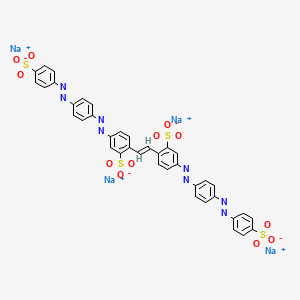
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
